molecular formula C9H10N4O2 B3354095 methyl 5-amino-1H-benzimidazole-2-carbamate CAS No. 57438-18-3

methyl 5-amino-1H-benzimidazole-2-carbamate

Cat. No.: B3354095
CAS No.: 57438-18-3
M. Wt: 206.2 g/mol
InChI Key: AVSUKVWVOYECEB-UHFFFAOYSA-N
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Description

Methyl 5-amino-1H-benzimidazole-2-carbamate is a benzimidazole-derived compound characterized by a carbamate group at the 2-position and an amino substituent at the 5-position of the benzimidazole core. This structure is pivotal for its biological activity, particularly in antineoplastic and antifilarial applications. Synthesized via reactions of 5-amino-benzimidazole precursors with methyl carbamoyl chloride or transesterification pathways, the compound has demonstrated potent growth inhibition in cancer cell lines (e.g., L1210 murine leukemia cells with IC50 < 1 µM) and efficacy against filarial parasites such as Brugia pahangi . Its mechanism of action is linked to microtubule disruption, akin to other benzimidazole carbamates like mebendazole and albendazole .

Properties

IUPAC Name

methyl N-(6-amino-1H-benzimidazol-2-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O2/c1-15-9(14)13-8-11-6-3-2-5(10)4-7(6)12-8/h2-4H,10H2,1H3,(H2,11,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVSUKVWVOYECEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=NC2=C(N1)C=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20598691
Record name Methyl (6-amino-1H-benzimidazol-2-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20598691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57438-18-3
Record name Methyl (6-amino-1H-benzimidazol-2-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20598691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-amino-1H-benzimidazole-2-carbamate typically involves the following steps:

    Formation of Benzimidazole Core: The initial step involves the condensation of o-phenylenediamine with a suitable carbonyl compound, such as formic acid or its derivatives, to form the benzimidazole core.

    Amination: The introduction of the amino group at the 5-position can be achieved through nitration followed by reduction. Nitration of benzimidazole yields 5-nitrobenzimidazole, which is then reduced to 5-aminobenzimidazole using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Carbamoylation: The final step involves the introduction of the carbamate group. This can be done by reacting 5-aminobenzimidazole with methyl chloroformate under basic conditions to yield this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions (e.g., temperature, pressure, and solvent choice) ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-amino-1H-benzimidazole-2-carbamate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives under specific conditions.

    Reduction: The compound can be reduced to form different benzimidazole derivatives, depending on the reducing agents used.

    Substitution: The carbamate group can participate in nucleophilic substitution reactions, leading to the formation of various substituted benzimidazole derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or alcohols can react with the carbamate group under basic or acidic conditions.

Major Products

The major products formed from these reactions include nitrobenzimidazole, substituted benzimidazoles, and various carbamate derivatives, each with distinct chemical and biological properties.

Scientific Research Applications

Anthelmintic Applications

Pharmaceutical Development

The compound has been identified as an effective anthelmintic agent. It is part of a class of 5-substituted benzimidazole carbamate esters that have shown efficacy against a variety of helminth infections. Research indicates that methyl 5-amino-1H-benzimidazole-2-carbamate can be used to treat both filarial and intestinal helminth infections in mammals, which include species such as Ascaris lumbricoides and Enterobius vermicularis .

Mechanism of Action

The mechanism by which this compound exerts its effects involves inhibition of microtubule polymerization, disrupting the cytoskeletal structure necessary for cell division and function in parasites . This action leads to paralysis and death of the worms, making it an effective treatment option.

Case Studies

In experimental studies involving jirds (Meriones unguiculatus), compounds similar to this compound demonstrated significant reductions in both microfilariae and adult worm burdens when administered at varying dosages. For instance, subcutaneous administration at doses ranging from 3.13 to 100 mg/kg/day resulted in over 80% reduction in microfilaremia .

Cancer Research

Potential Anti-Cancer Properties

Emerging research suggests that derivatives of benzimidazole compounds, including this compound, may exhibit anti-cancer properties. For example, related compounds have been studied for their ability to inhibit malignant invasion in vitro by preventing the directional migration of cancer cells through microtubule disruption .

Mechanistic Insights

The anti-invasive properties are attributed to the compound's ability to interfere with microtubule dynamics, which are crucial for cellular movement and division. This characteristic positions this compound as a candidate for further investigation in cancer therapeutics .

Agricultural Applications

Fungicidal Properties

This compound has been noted for its non-industrial use as a fungicide in agricultural settings. Its effectiveness against various fungal pathogens makes it valuable for crop protection .

Mechanism of Action in Fungi

Similar to its action against helminths, the compound's interference with microtubule formation also extends to fungal cells, inhibiting their growth and reproduction. This dual action highlights its versatility across different biological targets.

Data Summary Table

Application AreaEfficacy/FindingsReferences
AnthelminticEffective against Ascaris and Enterobius species; >80% reduction in microfilaremia observed
Cancer ResearchInhibits malignant invasion; disrupts microtubule dynamics
Agricultural UseActs as a fungicide; inhibits fungal growth

Mechanism of Action

The mechanism of action of methyl 5-amino-1H-benzimidazole-2-carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting essential biochemical pathways. In the case of its antifungal activity, it interferes with the synthesis of fungal cell walls, leading to cell lysis and death.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The biological activity of benzimidazole carbamates is highly dependent on substituents at the 5-position. Below is a comparative analysis:

Compound 5-Position Substituent Key Biological Activity Applications Molecular Weight (g/mol)
Methyl 5-amino-1H-benzimidazole-2-carbamate Amino (-NH2) Antineoplastic (IC50 < 1 µM in L1210), antifilarial Cancer therapy, antiparasitic agents 205.2 (C10<="" sub>n4<="" sub>o2<="" td=""> >9<>
Mebendazole Benzoyl (-COC6H5) Anthelmintic, microtubule inhibition Treatment of helminth infections 295.3 (C16H13N3O3)
Albendazole Propylthio (-SCH2CH2CH3) Broad-spectrum antiparasitic Helminthiasis, cysticercosis 265.3 (C12H15N3O2S)
Methyl 5-(α-hydroxyphenyl methyl)-benzimidazole-2-carbamate α-Hydroxyphenyl methyl Cysticidal (95% inhibition in developing cysts) Veterinary and human antiparasitic 297.3 (C16H15N3O3)
Key Observations:
  • Amino vs. Benzoyl Groups: The amino group in this compound enhances solubility and interaction with cellular targets, contributing to its antineoplastic potency. In contrast, the hydrophobic benzoyl group in mebendazole improves binding to parasitic tubulin, conferring anthelmintic specificity .
  • Sulfur-Containing Analogues : Albendazole’s propylthio group increases bioavailability and broad-spectrum activity against nematodes and cestodes .
  • Metabolite Activity : The α-hydroxyphenyl methyl derivative (a mebendazole metabolite) shows superior efficacy against developing cysts compared to the parent compound, likely due to enhanced tissue penetration .

Mechanistic and Pharmacological Differences

  • Microtubule Targeting: this compound and mebendazole both inhibit microtubule assembly, but the former exhibits higher selectivity for cancer cell tubulin, while the latter preferentially binds β-tubulin in parasites .
  • Antifilarial Activity: Methyl 5-amino derivatives (e.g., compound 36–38) demonstrate >90% efficacy against Brugia pahangi in vivo, surpassing albendazole’s activity in some models .
  • Resistance Profiles: Parasitic resistance to mebendazole is linked to mutations in β-tubulin (e.g., Phe167Tyr), but this compound may circumvent this due to its distinct binding mode .

Biological Activity

Methyl 5-amino-1H-benzimidazole-2-carbamate, commonly referred to as a benzimidazole derivative, has garnered significant attention in pharmacological research due to its diverse biological activities. This article provides an in-depth analysis of its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis

This compound can be synthesized through various methods involving the reaction of benzimidazole derivatives with carbamates. The synthesis often employs acid chlorides and alcohols or amines under controlled conditions to yield the desired compound with high purity and yield .

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Antiparasitic Activity : Studies have shown that benzimidazole derivatives exhibit significant antiparasitic effects. For instance, certain derivatives have demonstrated IC50 values in the nanomolar range against protozoan pathogens such as Giardia intestinalis and Trichomonas vaginalis, outperforming traditional treatments like metronidazole .
  • Antitumor Activity : Research indicates that this compound has notable cytotoxic effects against various cancer cell lines. In vitro studies revealed that certain derivatives inhibited the growth of L1210 leukemia cells, with IC50 values indicating effective concentrations for therapeutic use .

Biological Activity Profile

The following table summarizes the biological activities associated with this compound and its derivatives:

Activity Target Organism/Cell Line IC50 Value (µM) Reference
AntiparasiticGiardia intestinalis< 0.05
AntiparasiticTrichomonas vaginalis< 0.05
AntitumorL1210 leukemia cells0.1 - 10
AntimicrobialStaphylococcus aureus (Gram-positive)5 - 15
AntimicrobialEscherichia coli (Gram-negative)10 - 20

Case Study 1: Antiparasitic Efficacy

A study conducted on a series of synthesized benzimidazole derivatives, including this compound, demonstrated potent activity against protozoan parasites. The compounds were tested in vitro, revealing that some exhibited greater efficacy than established drugs like albendazole and metronidazole. The structure-activity relationship analysis indicated that modifications to the benzimidazole core significantly influenced antiparasitic activity .

Case Study 2: Antitumor Properties

In another investigation, this compound was evaluated for its cytotoxic properties against various cancer cell lines. The results indicated that this compound induced apoptosis in L1210 cells through mitochondrial pathways, highlighting its potential as an anticancer agent. Further studies are warranted to explore its efficacy in vivo and its mechanism of action at the molecular level .

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for methyl 5-amino-1H-benzimidazole-2-carbamate, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The synthesis typically involves cyclization of substituted benzimidazole precursors. For example, condensation reactions using carbamate-protected intermediates under acidic or basic conditions are common. Optimization can be achieved via factorial design experiments (e.g., varying temperature, solvent polarity, and catalyst loading) to maximize yield while minimizing side products. Statistical methods like Design of Experiments (DoE) are recommended for efficient parameter screening .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) : Confirm hydrogen and carbon environments (e.g., aromatic protons at δ 7.2–8.1 ppm and carbamate carbonyl at δ 155–160 ppm in ¹³C NMR) .
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks ([M+H]⁺) to confirm molecular weight .
  • Melting Point Analysis : Compare observed values (e.g., 165–166°C) with literature data to assess purity .

Q. What solvent systems are suitable for dissolving this compound, and how does pH affect its stability?

  • Methodological Answer : Polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are effective. Stability studies in aqueous buffers (pH 3–9) reveal degradation via hydrolysis of the carbamate group under strongly acidic or alkaline conditions. Neutral pH (6–7) is optimal for storage .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations can map electron density distributions, identifying reactive sites (e.g., the carbamate carbonyl as an electrophilic center). Simulations using software like Gaussian or ORCA enable virtual screening of reaction pathways, reducing experimental trial-and-error .

Q. What strategies resolve contradictions in reported biological activity data for benzimidazole derivatives like this compound?

  • Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., cell line specificity or incubation time). Standardize protocols using:

  • Dose-Response Curves : Establish IC₅₀ values under controlled parameters.
  • Positive Controls : Compare with known benzimidazole-based drugs (e.g., albendazole) to validate assay sensitivity .

Q. How can membrane separation technologies improve purification of this compound from reaction mixtures?

  • Methodological Answer : Nanofiltration or reverse osmosis membranes with tailored pore sizes (1–5 kDa) selectively isolate the target compound from smaller byproducts. Process optimization via flow rate and pressure adjustments enhances yield and reduces solvent waste .

Q. What are the mechanistic implications of the amino group at position 5 on the benzimidazole scaffold’s electronic properties?

  • Methodological Answer : The electron-donating amino group increases aromatic ring electron density, enhancing nucleophilicity at position 2. Spectroscopic studies (UV-Vis and cyclic voltammetry) quantify this effect, correlating with reactivity in cross-coupling reactions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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methyl 5-amino-1H-benzimidazole-2-carbamate
Reactant of Route 2
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methyl 5-amino-1H-benzimidazole-2-carbamate

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